[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone;hydrochloride
Description
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone;hydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a chlorophenylmethyl group and a dimethylthiophenyl group, making it a subject of interest in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2OS.ClH/c1-13-14(2)23-12-17(13)18(22)21-8-6-20(7-9-21)11-15-4-3-5-16(19)10-15;/h3-5,10,12H,6-9,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIQKFSNVMCVMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Cl)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone;hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of piperazine with 3-chlorobenzyl chloride, followed by the introduction of the dimethylthiophenyl group through a Friedel-Crafts acylation reaction. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone;hydrochloride is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It may act as a precursor for developing drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bis(2-ethylhexyl) terephthalate
Uniqueness
Compared to similar compounds, [4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4,5-dimethylthiophen-3-yl)methanone;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
